1-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide
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Overview
Description
1-(Difluoromethyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide is a compound of significant interest in the field of organic chemistry This compound features a difluoromethyl group, which is known for its ability to enhance the biological activity and metabolic stability of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multiple steps. One common approach starts with the preparation of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid. This intermediate can be synthesized from propargyl alcohol through several reaction steps, including oxidation, esterification, addition, methylation, and hydrolysis .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. The process may include the use of specific catalysts and solvents to facilitate the reactions and ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
1-(Difluoromethyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s binding affinity to target proteins, while the pyrazole rings contribute to its overall stability and activity. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
1-(Difluoromethyl)-1H-pyrazol-5-yl]methylpentylamine: This compound shares the difluoromethyl and pyrazole moieties but differs in the attached alkyl chain.
1-(Difluoromethyl)-1H-pyrazol-5-yl]methylisobutylamine: Similar in structure but with a different alkyl group, leading to variations in its chemical and biological properties.
Uniqueness
1-(Difluoromethyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide stands out due to its specific combination of functional groups, which confer unique properties such as enhanced metabolic stability and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H11F2N5O |
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Molecular Weight |
255.22 g/mol |
IUPAC Name |
2-(difluoromethyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C10H11F2N5O/c1-16-7(2-4-14-16)6-13-9(18)8-3-5-15-17(8)10(11)12/h2-5,10H,6H2,1H3,(H,13,18) |
InChI Key |
MFJAYUCQAXGHAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNC(=O)C2=CC=NN2C(F)F |
Origin of Product |
United States |
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